2-benzyl-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione
Overview
Description
2-benzyl-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione is a compound belonging to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and are commonly used in pharmaceutical and chemical research . This compound features a benzyl group attached to the nitrogen atom and a hydroxyl group at the fourth position of the isoindole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative . This reaction forms the N-isoindoline-1,3-dione scaffold, which can be further functionalized to introduce the benzyl and hydroxyl groups.
Industrial Production Methods
Industrial production methods for isoindole derivatives often involve high-yield reactions and efficient catalytic processes. For instance, the cobalt-catalyzed carbonylation of C(sp2)–H bonds with azodicarboxylate as the carbonyl source has been reported as an effective method . Additionally, the benzannulation of tetraynes and imidazole derivatives in a green, waste-free transformation with high atom economy is another approach .
Chemical Reactions Analysis
Types of Reactions
2-benzyl-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl groups in the isoindole ring can be reduced to form hydroxyl groups.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions include various substituted isoindole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
2-benzyl-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-benzyl-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. For example, it can act as an activator of E3 ligase, which ubiquitinylates proteins for proteolysis . This interaction leads to the degradation of target proteins, thereby modulating various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindole-1,3-dione
- 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione
Uniqueness
2-benzyl-4-hydroxy-2,3-dihydro-1H-isoindole-1,3-dione is unique due to the presence of the benzyl group, which enhances its lipophilicity and potential interactions with biological membranes. Additionally, the hydroxyl group at the fourth position provides a site for further functionalization, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-benzyl-4-hydroxyisoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-12-8-4-7-11-13(12)15(19)16(14(11)18)9-10-5-2-1-3-6-10/h1-8,17H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJDIDLQTWIFLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)C(=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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